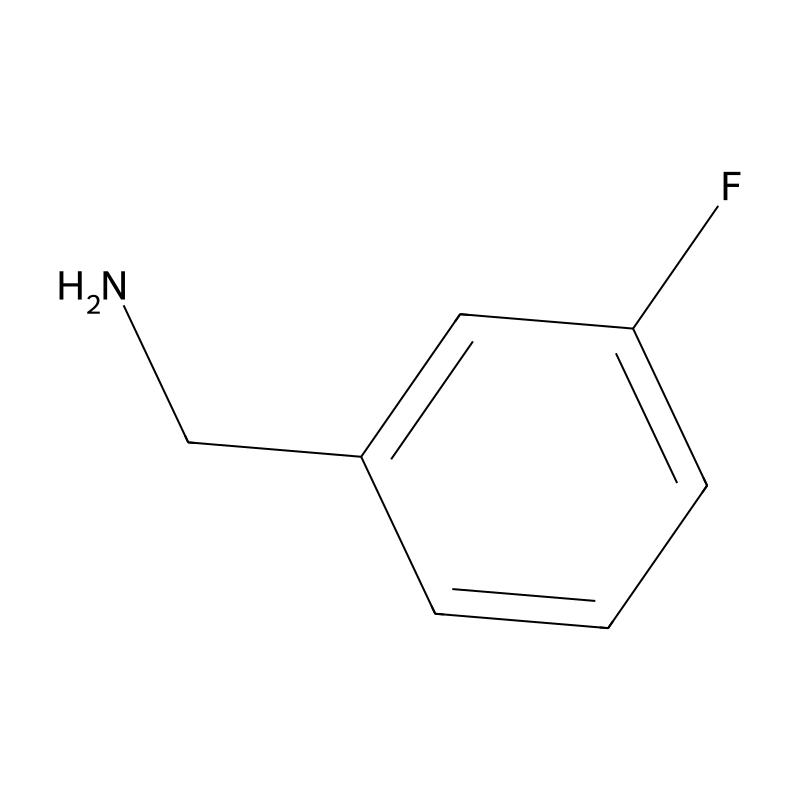3-Fluorobenzylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Studying Reaction Rates:
One research application of 3-FBA involves studying the reaction rates of benzylamines. Researchers have used 3-FBA to investigate its reaction rate with 1-Chloro-2,4-dinitrobenzene and toluene-p-sulphonyl chloride []. This research helps scientists understand the reactivity of benzylamine derivatives and how the presence of functional groups on the molecule affects their behavior.
Synthesis of Protease Inhibitors:
Another research application of 3-FBA lies in the synthesis of specific protease inhibitors. Researchers have utilized 3-FBA as a building block in the synthesis of substituted amino-sulfonamide protease inhibitors, namely DPC 681 and DPC 684 []. These inhibitors have potential applications in studying and potentially treating various diseases related to abnormal protease activity.
3-Fluorobenzylamine is an organic compound with the molecular formula CHFN and a CAS number of 100-82-3. It features a benzene ring substituted with a fluorine atom at the meta position and an amine group (-NH) attached to the benzene. This compound appears as a colorless to light yellow liquid and is known for its distinct chemical properties, making it useful in various chemical syntheses and biological applications .
Currently, there is no documented research on the specific mechanism of action of 3-Fluorobenzylamine in biological systems. However, due to the presence of the amine group, it may exhibit weak basic properties and could potentially interact with acidic biomolecules through hydrogen bonding []. Further research is needed to understand its potential biological effects.
- Acylation: Reacting with acyl chlorides to form amides.
- Alkylation: Undergoing alkylation reactions to produce substituted amines.
- Condensation Reactions: Participating in condensation reactions with aldehydes or ketones to form imines.
Several synthesis methods for 3-Fluorobenzylamine have been documented:
- Fluorination of Benzylamine: Direct fluorination can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide.
- Nucleophilic Substitution: Starting from meta-fluorotoluene, nucleophilic substitution with ammonia or amine derivatives can yield 3-Fluorobenzylamine.
- Reduction Reactions: Reduction of corresponding nitro or halogenated derivatives can also lead to the formation of this compound.
Each method offers different advantages in terms of yield and purity .
3-Fluorobenzylamine finds applications in various fields:
- Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Used in the development of functional materials due to its unique electronic properties.
- Coordination Chemistry: Acts as a ligand in metal complex formation, which may have implications in catalysis and drug design.
Interaction studies involving 3-Fluorobenzylamine often focus on its role as a ligand in coordination compounds. These studies assess how variations in the ligand structure affect the stability and reactivity of metal complexes. The nature of interactions between 3-Fluorobenzylamine and metal ions can influence biological activity, making it a subject of interest for researchers exploring new therapeutic agents .
3-Fluorobenzylamine shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Benzylamine | CHN | Lacks fluorine; used widely in organic synthesis. |
| 2-Fluorobenzylamine | CHFN | Fluorine at ortho position; different steric effects. |
| 4-Fluorobenzylamine | CHFN | Fluorine at para position; alters electronic properties. |
| 3-Chlorobenzylamine | CHClN | Chlorine instead of fluorine; different reactivity. |
The presence of the fluorine atom at the meta position in 3-Fluorobenzylamine contributes to its unique electronic and steric properties, distinguishing it from its analogs and influencing its reactivity and potential applications.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








